

Application Notes and Protocols: Synthesis of Functionalized Nanoparticles Using Dihydroxymaleic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dihydroxymaleic acid*

Cat. No.: *B1505802*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of functionalized nanoparticles is a cornerstone of modern nanotechnology, with profound implications for drug delivery, diagnostics, and catalysis. **Dihydroxymaleic acid**, a dicarboxylic acid featuring two hydroxyl groups, presents itself as an exceptional capping and functionalizing agent for the synthesis of a variety of nanoparticles.[1][2][3] Its structure allows for robust chelation of metal ions, promoting controlled nucleation and growth of nanoparticles, while the exposed carboxyl and hydroxyl groups provide avenues for further functionalization and enhance colloidal stability.[4][5][6]

These application notes provide detailed protocols for the synthesis of gold (Au), silver (Ag), and iron oxide (Fe_3O_4) nanoparticles utilizing **dihydroxymaleic acid** as a reducing and stabilizing agent. Furthermore, we present key quantitative data for nanoparticles functionalized with analogous carboxylic acids to serve as a benchmark for characterization and application development.

Properties of Dihydroxymaleic Acid

Dihydroxymaleic acid's utility in nanoparticle synthesis stems from its chemical properties:

- Chelating Agent: The presence of two carboxylic acid groups and two hydroxyl groups allows for the effective chelation of metal ions, a critical step in controlling the size and morphology of nanoparticles during synthesis.[4][5][6]
- Reducing Agent: The hydroxyl groups can participate in the reduction of metal salts to their metallic nanoparticle form.
- Stabilizing Agent: Once formed, **dihydroxymaleic acid** can adsorb onto the nanoparticle surface, providing electrostatic stabilization and preventing aggregation.[7]
- Functional Surface: The free carboxylic acid groups on the nanoparticle surface provide a negative charge, contributing to colloidal stability and offering reactive sites for the covalent attachment of targeting ligands, drugs, or imaging agents.

Experimental Protocols

The following protocols are adapted from established methods for nanoparticle synthesis using structurally similar carboxylic acids, such as citric acid and maleic acid.[8][9][10] Researchers should consider these as a starting point and optimize the reaction conditions for their specific applications.

Protocol 1: Synthesis of Dihydroxymaleic Acid-Coated Gold Nanoparticles (AuNPs)

This protocol is adapted from the well-established Turkevich method for gold nanoparticle synthesis using citrate.[7][8][11]

Materials:

- Tetrachloroauric(III) acid (HAuCl_4) solution (1 mM)
- **Dihydroxymaleic acid** solution (e.g., 30 mM)
- Deionized water
- Glassware (thoroughly cleaned)
- Stirring hotplate

Procedure:

- In a clean Erlenmeyer flask, bring 50 mL of 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.
- Rapidly inject 5 mL of 30 mM **dihydroxymaleic acid** solution into the boiling HAuCl₄ solution.
- Observe the color change of the solution from yellow to colorless, then to a deep red or burgundy, indicating the formation of AuNPs.
- Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.
- Remove the flask from the heat and allow it to cool to room temperature.
- The resulting colloidal gold solution can be stored at 4°C for several weeks.

Characterization:

- UV-Vis Spectroscopy: A surface plasmon resonance peak between 515-530 nm is indicative of spherical AuNPs.
- Transmission Electron Microscopy (TEM): To determine the size, shape, and monodispersity of the AuNPs.
- Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution.
- Zeta Potential: To assess the surface charge and colloidal stability.

Protocol 2: Synthesis of Dihydroxymaleic Acid-Coated Silver Nanoparticles (AgNPs)

This protocol is based on the chemical reduction of silver nitrate using a reducing agent and **dihydroxymaleic acid** as a capping agent.^[9]

Materials:

- Silver nitrate (AgNO_3) solution (0.1 M)
- Iron (II) sulfate heptahydrate ($\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$) solution (0.05 M)
- **Dihydroxymaleic acid** solution (0.02 M)
- Deionized water
- Magnetic stirrer

Procedure:

- Prepare a 100 mL solution of 0.1 M silver nitrate.
- To this solution, add iron (II) sulfate heptahydrate to a final concentration of 0.05 M while stirring.
- In a separate beaker, prepare the 0.02 M **dihydroxymaleic acid** solution.
- Add the **dihydroxymaleic acid** solution to the silver nitrate and iron sulfate mixture under vigorous stirring at room temperature.
- Continue stirring for 30 minutes. A color change will indicate the formation of AgNPs.
- The nanoparticles can be purified by centrifugation and washing with deionized water.

Characterization:

- UV-Vis Spectroscopy: A characteristic surface plasmon resonance peak for AgNPs is typically observed between 400-450 nm.[9]
- TEM/SEM: To analyze the morphology and size of the synthesized nanoparticles.[9]
- DLS and Zeta Potential: To determine the hydrodynamic size, size distribution, and surface charge.

Protocol 3: Synthesis of Dihydroxymaleic Acid-Coated Iron Oxide Nanoparticles (IONPs)

This protocol is adapted from the co-precipitation method for synthesizing iron oxide nanoparticles with a carboxylic acid coating.[10][12]

Materials:

- Iron (III) chloride hexahydrate ($\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$)
- Iron (II) chloride tetrahydrate ($\text{FeCl}_2 \cdot 4\text{H}_2\text{O}$)
- **Dihydroxymaleic acid**
- Ammonium hydroxide (NH_4OH) solution (25%)
- Deionized water
- Nitrogen gas supply
- Magnetic stirrer with heating capabilities

Procedure:

- Dissolve $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ and $\text{FeCl}_2 \cdot 4\text{H}_2\text{O}$ in a 2:1 molar ratio in deionized water under a nitrogen atmosphere to prevent oxidation.
- Add **dihydroxymaleic acid** to the iron salt solution and stir until fully dissolved.
- Heat the mixture to 80°C with vigorous stirring.
- Slowly add ammonium hydroxide solution dropwise until the pH reaches approximately 10-11. A black precipitate of IONPs will form.
- Continue stirring at 80°C for 1-2 hours.
- Cool the reaction to room temperature.
- Collect the nanoparticles using a strong magnet and wash them several times with deionized water until the supernatant is neutral.
- Resuspend the **dihydroxymaleic acid**-coated IONPs in deionized water.

Characterization:

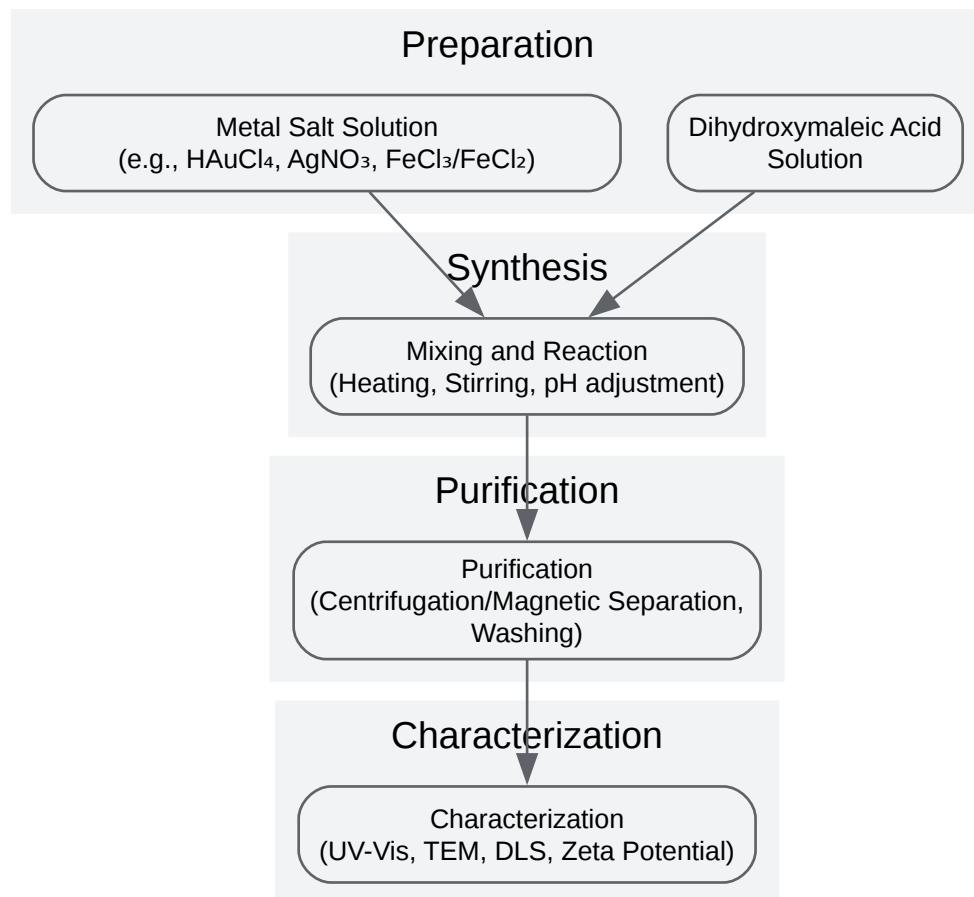
- X-ray Diffraction (XRD): To confirm the crystalline structure of the iron oxide (magnetite or maghemite).
- TEM: To observe the size and morphology of the IONPs.
- Vibrating Sample Magnetometry (VSM): To measure the magnetic properties of the nanoparticles.
- DLS and Zeta Potential: To assess the hydrodynamic size and surface charge.

Quantitative Data Presentation

The following tables summarize representative quantitative data for nanoparticles functionalized with carboxylic acids analogous to **dihydroxymaleic acid**. This data is intended to provide a comparative baseline for researchers.

Table 1: Physicochemical Properties of Carboxylic Acid-Functionalized Nanoparticles

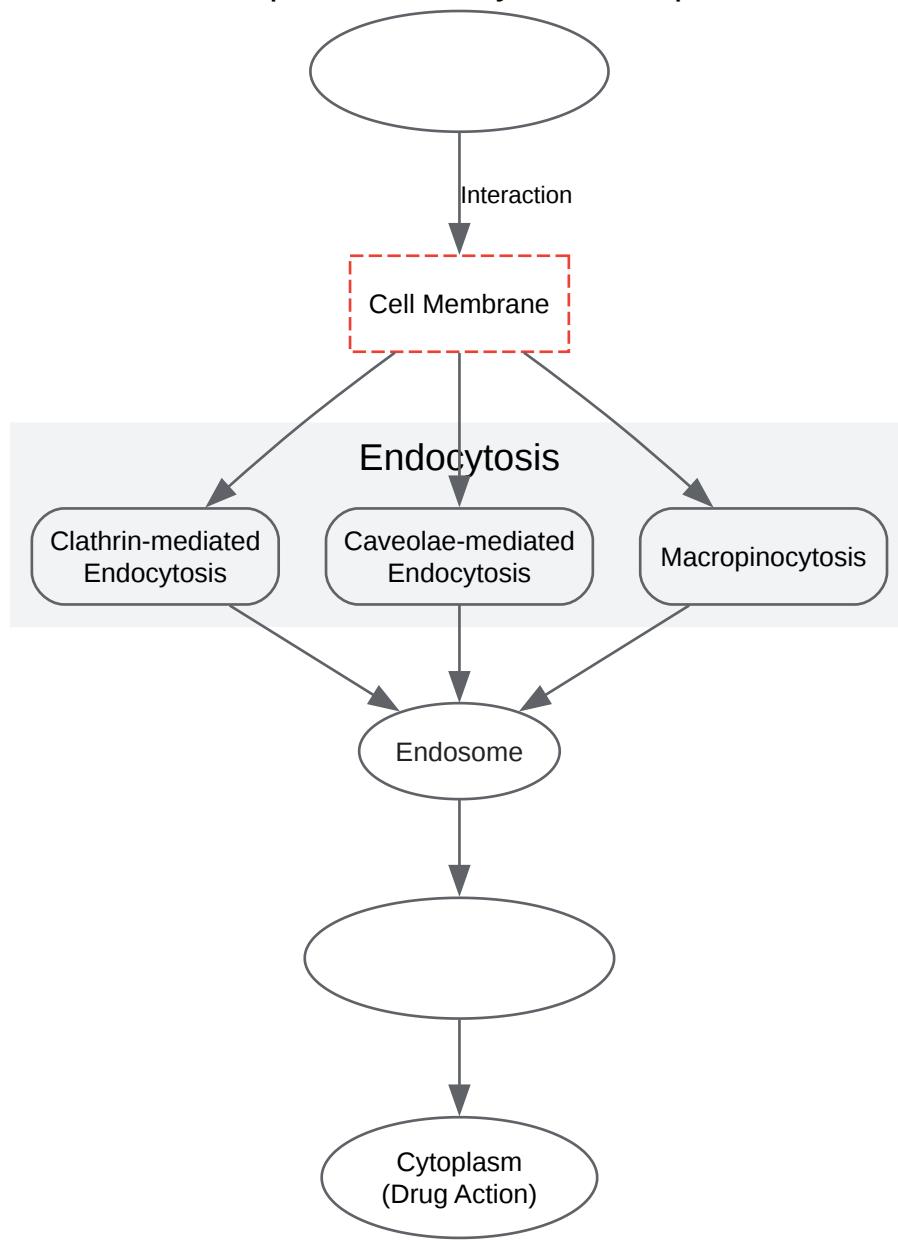
Nanoparticle Type	Capping Agent	Average Size (TEM)	Hydrodynamic Diameter (DLS)	Zeta Potential (mV)
AgNPs	Maleic Acid	39 ± 4 nm[9]	~50 nm	-30 to -40 mV
AuNPs	Citric Acid	15 - 25 nm	~30 nm	-35 to -50 mV
IONPs	Succinic Acid	<10 nm[10]	50 - 100 nm	-25 to -45 mV[13]
AgNPs	Adipic Acid	19.7 ± 1.5 nm[14]	30 ± 5.0 nm[14]	-35.5 ± 2.4 mV[14]


Table 2: Performance Metrics in Drug Delivery Applications

Nanoparticle System	Drug	Drug Loading Efficiency (%)	Cytotoxicity (Cell Line)	Reference
Oleic Acid-coated ZnFe ₂ O ₄ NPs	Doxorubicin	~99%	High against SH-SY5Y neuroblastoma	[15]
Carboxymethylcellulose NPs	Hydroxycamptothecin	High	Effective against tumor cells	[16]
Star Polymer-Dox Conjugates	Doxorubicin	7.3 - 37.6 wt%	Effective at pH 5 and 6	[17]
Carboxyl-functionalized SWCNTs	-	-	Higher toxicity compared to pristine SWCNTs (HUVEC)	[18]

Visualizations

Experimental Workflow: Nanoparticle Synthesis


General Workflow for Nanoparticle Synthesis

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **dihydroxymaleic acid**-functionalized nanoparticles.

Cellular Uptake Signaling Pathway

Cellular Uptake Pathways of Nanoparticles

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dihydroxymaleic Acid [drugfuture.com]
- 2. CAS 526-84-1: Dihydroxymaleic acid | CymitQuimica [cymitquimica.com]
- 3. Dihydroxymalonic acid | C3H4O6 | CID 68412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. The Role of Citric Acid in Gold Nanoparticle Synthesis [nanopartz.com]
- 8. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 9. Synthesis of Functional Silver Nanoparticles and Microparticles with Modifiers and Evaluation of Their Antimicrobial, Anticancer, and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carboxylic acid-stabilised iron oxide nanoparticles for use in magnetic hyperthermia - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. A Facile pH Controlled Citrate-Based Reduction Method for Gold Nanoparticle Synthesis at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nanobioletters.com [nanobioletters.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Influence of carboxylic acid functionalization on the cytotoxic effects induced by single wall carbon nanotubes on human endothelial cells (HUVEC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of Functionalized Nanoparticles Using Dihydroxymaleic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1505802#synthesis-of-functionalized-nanoparticles-using-dihydroxymaleic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com